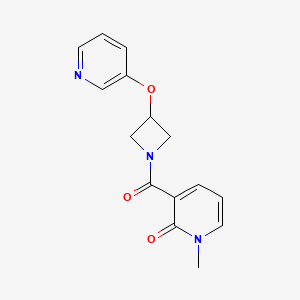

1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a chemical compound with the empirical formula C14H17NO3 . It is a solid substance .

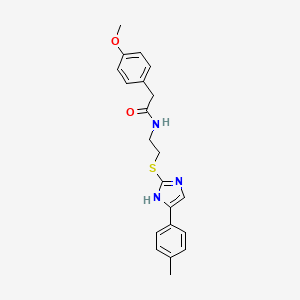

Molecular Structure Analysis

The molecular structure of “1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis

“1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a solid substance . Its molecular weight is 247.29 .科学的研究の応用

Spectroscopic Analysis and Theoretical Approach

5-oxo-1-phenylpyrrolidine-3-carboxylic acid has been synthesized and characterized through various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and UV-Visible spectroscopy. Additionally, computational methods were utilized to discuss the structure, employing density functional theory (DFT). This research provides insights into structural and thermodynamic parameters, electrostatic potential, electrophilicity, chemical potential, and chemical hardness. Hyperconjugative interactions and electric dipole moment, polarizability, and first static hyperpolarizability values were also explored, showing the compound's potential for diverse scientific applications (Devi et al., 2018).

Catalytic Hydrogenation Studies

Research on the hydrogenation over Raney nickel of methyl esters of some 1H-pyrazoline-3-carboxylic acids, including their 4-phenyl and 5-methoxycarbonyl-substituted analogs, produced 3-aminopyrrolidin-2-one and its derivatives. This study highlights the compound's versatility in chemical transformations and its application in synthesizing various structurally related compounds, hinting at potential pharmaceutical and material science applications (Gorpinchenko et al., 2009).

Parallel Synthesis for Diverse Applications

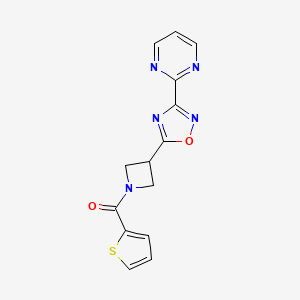

A library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, indicating the compound's significant potential in the development of novel therapeutic agents. This synthesis method showcases the adaptability of the compound in creating a wide array of derivatives for biological and medicinal research (Črček et al., 2012).

Antiallergic Activity

The synthesis and characterization of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines derived from the core structure of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid demonstrated significant antiallergic activity. This research suggests the compound's potential in developing new antiallergic therapies, highlighting its importance in pharmaceutical research (Nohara et al., 1985).

Antibacterial Agents

The synthesis and investigation of pyridonecarboxylic acids as antibacterial agents, including derivatives of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, underscore the compound's relevance in developing new antibacterial drugs. This research provides valuable insights into structure-activity relationships and the compound's potential in addressing antibiotic resistance (Egawa et al., 1984).

作用機序

Target of Action

A structurally similar compound, 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid, has been identified as a tyrosine kinase inhibitor . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Mode of Action

It’s structurally similar compound, 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid, inhibits tyrosine kinase, possibly by binding to the enzyme’s active site and preventing it from phosphorylating other proteins .

Biochemical Pathways

If it acts similarly to 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid, it may influence pathways involving tyrosine kinase, such as the mapk/erk pathway or the pi3k/akt pathway . These pathways are critical for cell growth, proliferation, and survival.

Result of Action

If it acts similarly to 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid, it may inhibit the activity of tyrosine kinase, leading to a decrease in cell growth and proliferation .

特性

IUPAC Name |

5-oxo-2-phenyl-1-propan-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9(2)15-12(16)8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURNCVQHNOOYJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2983783.png)

![2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2983784.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2983786.png)

![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B2983793.png)

![5-(2,4-Dichlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2983801.png)